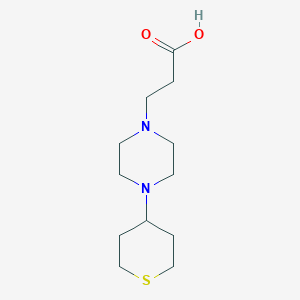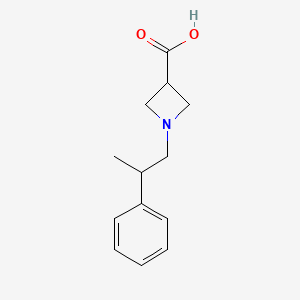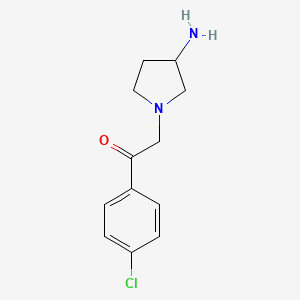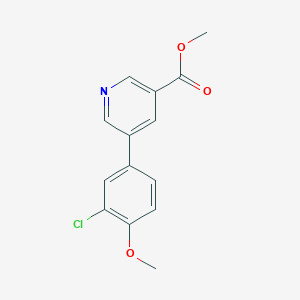
1-(3-Aminoazetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one
Descripción general
Descripción
1-(3-Aminoazetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one, or 2-aminoazetidine-2-carboxylic acid (AAC), is an organic compound that has a wide range of applications in the field of synthetic organic chemistry. It is a versatile building block for synthesizing a variety of compounds, including pharmaceuticals, biochemicals, and agrochemicals. AAC can be synthesized using a variety of methods, including the Claisen-Schmidt condensation, the Ugi reaction, and the Biginelli reaction. AAC has been used in scientific research in fields such as pharmacology, biochemistry, and agrochemistry.
Aplicaciones Científicas De Investigación
Organic Synthesis Applications
Organic synthesis often focuses on the development of novel compounds with potential pharmacological activities or as intermediates in the synthesis of more complex molecules. Compounds similar to "1-(3-Aminoazetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one" could be explored for their synthetic utility in creating pharmacologically active molecules. For instance, the synthesis and structural properties of novel substituted compounds, such as 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, have been investigated for their potential applications in medicinal chemistry and as intermediates in organic synthesis (Issac & Tierney, 1996).
Bioremediation of Organochlorine Compounds
Organochlorine compounds, due to their persistence and potential for bioaccumulation, pose significant environmental and health risks. Research into the bioremediation of soils contaminated with such compounds, including DDT, highlights the ongoing efforts to mitigate their impact. Studies have shown that biodegradation, particularly through microbial action, can effectively reduce concentrations of these compounds in the environment, offering a cost-effective and environmentally friendly remediation strategy (Foght et al., 2001).
Impact on Health and Environment
The toxicological profile and environmental persistence of organochlorine compounds, such as DDT and its metabolites, have been extensively studied. These compounds act as endocrine disruptors in humans and wildlife, affecting reproductive and immune systems, and their presence in the environment is a significant concern due to their ability to bioaccumulate and exert toxic effects over long periods. Research efforts continue to assess the environmental and health impacts of these compounds, aiming to inform regulatory policies and public health interventions (Burgos-Aceves et al., 2021).
Propiedades
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-(2-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-10-4-2-1-3-8(10)5-11(15)14-6-9(13)7-14/h1-4,9H,5-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDIYAHQCMLLAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-Bromophenyl)spiro[3.3]heptan-2-amine](/img/structure/B1466378.png)

![2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol](/img/structure/B1466382.png)

![1-[(3,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466385.png)


![1-[7-(1-Benzothiophen-3-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-2-hydroxy-1-ethanone](/img/structure/B1466390.png)

![N-(2-Methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1466393.png)

